Ethyl 2-{[5-cyano-4-(furan-2-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-{[5-cyano-4-(furan-2-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}propanoate is a complex organic compound that features a unique combination of functional groups, including a cyano group, a furan ring, and a pyrimidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[5-cyano-4-(furan-2-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}propanoate typically involves multi-step organic reactions. One common method involves the reaction of ethyl cyanoacetate with furan-2-carbaldehyde in the presence of a base to form an intermediate, which is then reacted with thiourea and an appropriate oxidizing agent to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[5-cyano-4-(furan-2-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}propanoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Amides and esters.
Scientific Research Applications
Ethyl 2-{[5-cyano-4-(furan-2-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}propanoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: Its derivatives are explored for use in organic electronics and as building blocks for functional materials.
Mechanism of Action
The mechanism of action of Ethyl 2-{[5-cyano-4-(furan-2-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}propanoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the furan and pyrimidinone rings can participate in π-π stacking interactions with biological macromolecules. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-{[5-cyano-4-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate: Similar structure but with an oxadiazole ring instead of a pyrimidinone ring.
Methyl 5-(4-cyanophenyl)furan-2-carboxylate: Contains a furan ring and a cyano group but lacks the pyrimidinone moiety.
Uniqueness
Ethyl 2-{[5-cyano-4-(furan-2-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}propanoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a cyano group and a pyrimidinone ring allows for versatile interactions in chemical and biological systems.
Properties
Molecular Formula |
C14H13N3O4S |
---|---|
Molecular Weight |
319.34 g/mol |
IUPAC Name |
ethyl 2-[[5-cyano-4-(furan-2-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoate |
InChI |
InChI=1S/C14H13N3O4S/c1-3-20-13(19)8(2)22-14-16-11(10-5-4-6-21-10)9(7-15)12(18)17-14/h4-6,8H,3H2,1-2H3,(H,16,17,18) |
InChI Key |
LXPZYDKPRJDWQV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)SC1=NC(=C(C(=O)N1)C#N)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.